molecular formula C12H16O3 B12280667 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate

Cat. No.: B12280667
M. Wt: 208.25 g/mol
InChI Key: RVVWLPDCSZPLER-UHFFFAOYSA-N
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Description

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate, also known as 2-Tetrahydrofuranyloxycarbonyl-5-norbornene, is a chemical compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a norbornene moiety. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofuran-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. The scalability of the synthesis process allows for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tetrahydrofuranyl 5-norbornen-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester group, which can undergo hydrolysis, oxidation, or reduction. These reactions enable the compound to participate in various biochemical processes, making it a valuable tool in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tetrahydrofuranyloxycarbonyl-5-norbornene
  • Tetrahydrofuran-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Uniqueness

2-Tetrahydrofuranyl 5-norbornen-2-carboxylate stands out due to its unique combination of a tetrahydrofuran ring and a norbornene moiety. This structure imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry. Its versatility and ease of synthesis further enhance its appeal compared to similar compounds .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

oxolan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C12H16O3/c13-12(15-11-2-1-5-14-11)10-7-8-3-4-9(10)6-8/h3-4,8-11H,1-2,5-7H2

InChI Key

RVVWLPDCSZPLER-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC(=O)C2CC3CC2C=C3

Origin of Product

United States

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